CBB1003 is a synthetic compound primarily investigated for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. This compound is an analog of a well-known immunosuppressant and has garnered interest due to its unique mechanism of action and favorable safety profile compared to traditional therapies.
CBB1003 was developed through a collaborative effort between academic institutions and pharmaceutical companies, focusing on enhancing the efficacy and safety of existing immunosuppressive agents. The compound is synthesized in laboratory settings, where its structure and properties are meticulously characterized to ensure high purity and biological activity.
CBB1003 falls under the category of small molecule drugs, specifically classified as an immunomodulator. Its primary function is to modulate the immune response, making it a candidate for treating conditions such as multiple sclerosis and rheumatoid arthritis.
The synthesis of CBB1003 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of a precursor compound, followed by a series of reactions including coupling, purification, and crystallization.
The molecular structure of CBB1003 features a complex arrangement that includes multiple rings and functional groups essential for its biological activity. The precise configuration allows for interaction with specific biological targets.
CBB1003 undergoes various chemical reactions that are crucial for its functionality. These include:
CBB1003 exerts its effects by selectively modulating immune cell functions. It primarily targets signaling pathways involved in immune responses, leading to reduced inflammation and altered immune cell activity.
CBB1003 has potential applications in various scientific fields:
Lysine-specific demethylase 1 (LSD1/KDM1A), discovered in 2004, is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme that catalyzes the removal of methyl groups from mono- and dimethylated lysine residues on histone H3, specifically H3K4me1/2 and H3K9me1/2. By modulating these histone marks, LSD1 dynamically regulates gene transcription:
LSD1 is frequently overexpressed in solid tumors (e.g., colorectal, prostate, breast) and hematological malignancies, where it drives oncogenic processes by silencing tumor suppressors, promoting stemness, and enabling metabolic reprogramming [2] [9] [10].
In colorectal cancer, LSD1 overexpression correlates strongly with aggressive phenotypes:
Table 1: Clinical Correlations of LSD1 Overexpression in Colorectal Cancer
Pathological Feature | Patient Cohort | Statistical Significance | Biological Implication |
---|---|---|---|
Tumor vs. Normal Tissues | 295 patients (65 paired samples) | P < 0.001 | LSD1 drives early carcinogenesis |
Advanced AJCC T Stage | 295 patients | P = 0.012 | Promotes local invasion |
Distant Metastasis | 295 patients | P = 0.004 | Enhances migratory capacity |
CBB1003 (CAS: 1379573-88-2; Molecular Formula: C₂₅H₃₁N₉O₄) is a selective, small-molecule LSD1 inhibitor identified through targeted drug screening. It belongs to the chemical class of irreversible/covalent inhibitors that form adducts with FAD within LSD1’s catalytic pocket, permanently disabling demethylase activity [1] [4]. Key characteristics include:
Table 2: CBB1003 vs. Clinical-Stage LSD1 Inhibitors
Inhibitor | Chemical Class | Development Phase | Primary Cancer Targets | Key Differentiator of CBB1003 |
---|---|---|---|---|
CBB1003 | Irreversible/covalent | Preclinical | Colorectal cancer | LGR5/β-catenin specificity |
Tranylcypromine (TCP) | Irreversible/covalent | Phase I/II (repurposed) | AML, SCLC | Low LSD1 specificity (Ki = 243 μM) |
Iadademstat (ORY-1001) | Irreversible/covalent | Phase II | AML, SCLC | Potency in hematologic malignancies |
Pulrodemstat (CC-90011) | Reversible/non-covalent | Phase I | Glioblastoma, SCLC | Non-covalent mechanism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7